molecular formula C9H18O2 B2724339 4-Methyl-2-propylpentanoic acid CAS No. 178269-53-9

4-Methyl-2-propylpentanoic acid

Cat. No.: B2724339
CAS No.: 178269-53-9
M. Wt: 158.241
InChI Key: CYNQKJPFHUKKSF-UHFFFAOYSA-N
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Description

4-Methyl-2-propylpentanoic acid is a branched-chain carboxylic acid with the IUPAC name derived from its structure: a five-carbon pentanoic acid backbone substituted with a methyl group at carbon 4 and a propyl group at carbon 2. Its systematic nomenclature follows priority rules for substituents, where the longest carbon chain is prioritized, and substituents are numbered to minimize locants . This compound is structurally characterized by its alkyl substituents, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

IUPAC Name

4-methyl-2-propylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-8(9(10)11)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQKJPFHUKKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178269-53-9
Record name 4-methyl-2-propylpentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-propylpentanoic acid can be synthesized through several methods. One common approach involves the esterification of branched fatty acids. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced chemical reactors and purification systems to ensure high purity and yield. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-propylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
4-Methyl-2-propylpentanoic acid is utilized as a building block in organic synthesis. Its structure allows for the preparation of complex molecules, making it valuable in the development of pharmaceuticals and other organic compounds. The compound's reactivity can be exploited to create derivatives that may have enhanced properties or functionalities.

2. Polymer Chemistry:
This compound is also explored for its potential in polymer chemistry. It can serve as a monomer or co-monomer in the production of polymers, contributing to materials with specific mechanical and thermal properties. The incorporation of this compound into polymer formulations may enhance their performance in various applications.

Biological Applications

1. Neuroprotective Effects:
Research indicates that this compound may exhibit neuroprotective properties. Studies have investigated its role in the synthesis of valproate analogs, which are known for their therapeutic effects in treating neurological disorders such as epilepsy and bipolar disorder . The compound's ability to influence neuronal health makes it a candidate for further exploration in neuropharmacology.

2. Histone Deacetylase Inhibition:
The compound has been studied for its potential as a histone deacetylase inhibitor, similar to valproic acid. This inhibition can lead to changes in gene expression and has implications for cancer treatment and other diseases linked to epigenetic modifications .

Medical Applications

1. Therapeutic Properties:
this compound is being investigated for its therapeutic properties in various medical contexts. Its analogs are being explored for potential use in treating conditions like glioblastoma multiforme, where they may improve patient outcomes by modifying DNA methylation patterns and enhancing the efficacy of existing treatments like temozolomide .

2. Drug Development:
The compound serves as a scaffold for developing new medications aimed at treating various diseases, particularly those related to metabolic and neurological disorders. Its structural characteristics can be modified to create derivatives with improved pharmacological profiles.

Industrial Applications

1. Refrigeration Fluids:
In industrial settings, this compound is utilized in the production of refrigeration fluids and oils. Its chemical stability and performance characteristics make it suitable for use in cooling systems, contributing to efficient energy use and reduced environmental impact .

2. Agrochemicals:
The compound is also being explored in agricultural chemistry as a potential component of agrochemicals. Its properties may allow it to function as a growth regulator or pest control agent, providing an alternative to traditional chemical approaches that often have broader ecological impacts .

Case Study 1: Neuroprotective Research

A study examined the neuroprotective effects of this compound analogs on neuronal cell lines subjected to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and promoted cell survival mechanisms, suggesting potential therapeutic avenues for neurodegenerative diseases.

Case Study 2: Cancer Treatment

Research focused on the use of this compound as part of a combination therapy for glioblastoma multiforme showed promising results in preclinical models. The compound was administered alongside traditional chemotherapeutics, leading to enhanced tumor suppression and improved survival rates among treated subjects.

Mechanism of Action

The mechanism of action of 4-Methyl-2-propylpentanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and may influence the expression of genes related to neuroprotection. The compound’s effects are mediated through its ability to interact with cellular membranes and alter their properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., oxo in 4-methyl-2-oxopentanoic acid) enhance acidity compared to alkyl-substituted analogs like this compound .
  • Heterocyclic substituents (e.g., pyrimidine in ) introduce aromaticity and polarity, favoring applications in drug design .
  • Amino and hydroxy groups (e.g., ) increase hydrophilicity and enable participation in biochemical pathways, unlike the hydrophobic alkyl chains in the target compound .

Physical and Chemical Properties

Acidity and Solubility

  • This compound: The branched alkyl chain reduces water solubility but enhances lipid solubility. The pKa is expected to be ~4.8–5.0 (typical for carboxylic acids), slightly higher than oxo-substituted analogs due to electron-donating alkyl groups .
  • 4-Methyl-2-oxopentanoic acid: The oxo group withdraws electron density, lowering the pKa (~3.5–4.0) and increasing solubility in polar solvents .
  • 4-Hydroxypentanoic acid: The hydroxyl group further increases polarity, making it water-soluble (pKa ~4.5) and suitable for biodegradable polymers .

Thermal Stability and Reactivity

  • Alkyl-substituted acids (e.g., this compound) exhibit lower melting points due to reduced crystallinity from branching .
  • Aromatic analogs (e.g., 4-(4-methylphenyl)butanoic acid) have higher melting points and stability due to planar aromatic rings .
  • Amino acids (e.g., ) undergo zwitterionic formation, enabling unique reactivity in peptide synthesis .

Biological Activity

4-Methyl-2-propylpentanoic acid, also known as valproic acid (VPA) in its broader context, is a branched-chain fatty acid that has garnered attention due to its biological activity, particularly in the context of neurological disorders and hepatotoxicity. This article explores the compound's biological activity, focusing on its pharmacokinetics, mechanisms of action, and associated toxicological effects.

Chemical Structure and Properties

This compound has the molecular formula C10H20O2. Its structure features a branched carbon chain, which influences its metabolic pathways and biological interactions.

  • Anticonvulsant Properties :
    • VPA is primarily recognized for its anticonvulsant effects, commonly used in the treatment of epilepsy and bipolar disorder. It acts by increasing the availability of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability .
    • The compound also modulates various ion channels and neurotransmitter systems, contributing to its efficacy in seizure control.
  • Metabolism and Toxicity :
    • The metabolism of VPA involves β-oxidation and the formation of reactive intermediates such as 2-propyl-2,4-pentadienoic acid (2,4-dien-VPA), which can deplete mitochondrial glutathione (GSH) leading to oxidative stress .
    • Studies indicate that unsaturated metabolites of VPA are potent inducers of microvesicular steatosis in animal models, highlighting their role in hepatotoxicity associated with VPA therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its biological activity:

ParameterValue/Description
Absorption Rapidly absorbed after oral administration
Distribution Widely distributed in body tissues; crosses the blood-brain barrier
Metabolism Primarily hepatic; involves glucuronidation and β-oxidation
Half-life Approximately 9–18 hours
Excretion Mainly via urine as metabolites

Case Studies

  • Hepatotoxicity in Clinical Settings :
    • A study examined patients treated with VPA who developed liver dysfunction. The findings indicated a correlation between elevated levels of 2-propyl-2,4-pentadienoic acid and instances of hepatotoxicity .
    • Another investigation highlighted that patients with pre-existing liver conditions are at increased risk when treated with VPA, necessitating careful monitoring .
  • Efficacy in Epilepsy Treatment :
    • Clinical trials have demonstrated the effectiveness of VPA in managing generalized tonic-clonic seizures, showcasing significant reductions in seizure frequency compared to placebo groups .
    • In pediatric populations, VPA has been shown to be particularly effective as a first-line treatment for epilepsy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methyl-2-propylpentanoic acid in laboratory settings?

  • Methodological Answer :

  • Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits .
  • Wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Store waste separately and dispose via certified hazardous waste management services to prevent environmental contamination .
  • Implement emergency showers and eye wash stations in the workspace .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer :

  • Perform nuclear magnetic resonance (NMR) spectroscopy to verify the branching pattern (e.g., methyl and propyl groups at positions 4 and 2, respectively) .
  • Use mass spectrometry (MS) to confirm the molecular ion peak at m/z 158 (C9_9H18_{18}O2_2) .
  • Compare experimental infrared (IR) spectra with computational predictions to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What are the standard analytical methods for assessing purity in batch synthesis?

  • Methodological Answer :

  • Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection to quantify impurities (<1% threshold) .
  • Use Karl Fischer titration to measure residual water content, critical for hygroscopic batches .
  • For salt content analysis, combine ion chromatography with atomic absorption spectroscopy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Screen catalysts (e.g., H2_2SO4_4, Amberlyst-15) under varying temperatures (80–120°C) to identify optimal esterification/hydrolysis conditions .
  • Monitor reaction progress via in situ FTIR to detect intermediate formation and adjust stoichiometry in real time .
  • Use design of experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, reaction time) .

Q. What methodologies are effective in resolving contradictions between theoretical and experimental data in the synthesis of this compound?

  • Methodological Answer :

  • Re-examine reaction mechanisms using density functional theory (DFT) to identify overlooked intermediates or transition states .
  • Validate synthetic pathways with isotopic labeling (e.g., deuterated reagents) to trace unexpected byproducts .
  • Cross-reference experimental NMR data with computational chemical shift predictions (e.g., using ACD/Labs or Gaussian) .

Q. How can computational chemistry tools be integrated into the retrosynthetic analysis of this compound?

  • Methodological Answer :

  • Use AI-driven synthesis planners (e.g., Reaxys, Pistachio) to generate feasible routes from commercially available precursors like 4-methylpentanoic acid and propyl halides .
  • Apply molecular docking simulations to predict biological activity if the compound is studied for pharmaceutical applications (e.g., anti-inflammatory properties) .
  • Optimize solvent systems via COSMO-RS calculations to enhance reaction efficiency .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, purity)?

  • Methodological Answer :

  • Standardize purification protocols (e.g., recrystallization in hexane/ethyl acetate mixtures) to control polymorphic forms .
  • Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) and material attributes .
  • For bioassays, request peptide content analysis to normalize concentrations across batches .

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